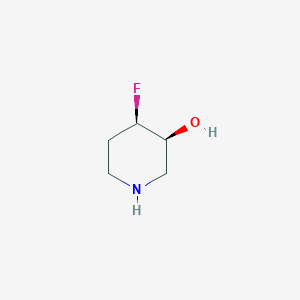
cis-4-Fluoro-piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-Fluoro-piperidin-3-ol: is a fluorinated piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The fluorine atom and hydroxyl group in this compound make it a valuable building block in medicinal chemistry due to its potential biological activities and its role in the synthesis of various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Fluoro-piperidin-3-ol typically involves enantioselective fluorination and reduction reactions. One common method employs a modified cinchona alkaloid catalyst for enantioselective fluorination, followed by reduction to obtain the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and methanol, with temperatures maintained at 0°C .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of enantioselective synthesis and the use of chiral catalysts are likely to be scaled up for industrial applications, ensuring high yield and enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions: cis-4-Fluoro-piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming fluorinated piperidines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in methanol or ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of fluorinated ketones or aldehydes.
Reduction: Formation of fluorinated piperidines.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
cis-4-Fluoro-piperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its role in the development of new drugs targeting various diseases.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of cis-4-Fluoro-piperidin-3-ol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
cis-3-Fluoropiperidin-4-ol: Another fluorinated piperidine derivative with similar synthetic routes and applications.
Piperidine: The parent compound, widely used in medicinal chemistry.
Fluorinated piperidines: A broad class of compounds with diverse biological activities
Uniqueness: cis-4-Fluoro-piperidin-3-ol is unique due to its specific substitution pattern, which can confer distinct biological activities and synthetic utility compared to other fluorinated piperidines. Its enantioselective synthesis also allows for the production of enantiomerically pure compounds, which is crucial for pharmaceutical applications .
Properties
IUPAC Name |
(3S,4R)-4-fluoropiperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3H2/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAXOFJRWIZALN-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
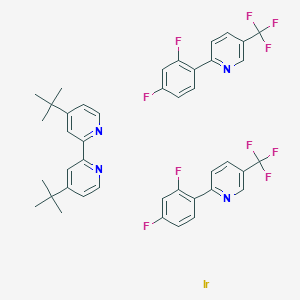
![3-(4,5-Dihydrobenzo[g][1]benzothiol-2-yl)-3-oxopropanenitrile](/img/structure/B8115642.png)
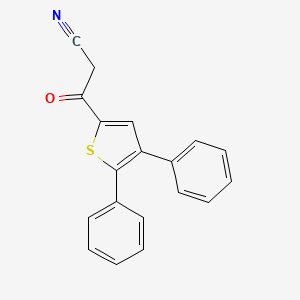
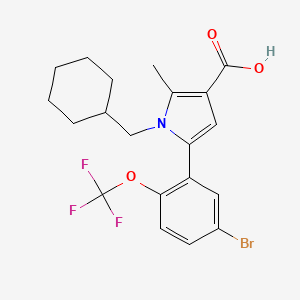
![Cis-methyl-2-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B8115670.png)
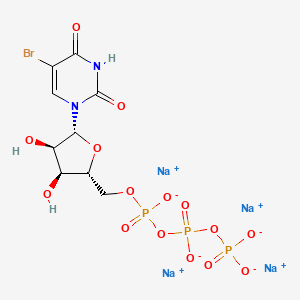
![[3-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B8115677.png)
![cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol](/img/structure/B8115678.png)
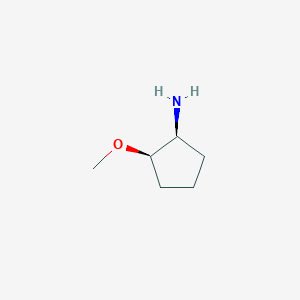
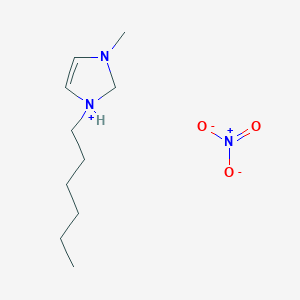
![2-[6-oxo-2-(phenylmethoxycarbonylamino)-3H-purin-9-yl]acetic acid](/img/structure/B8115707.png)
![5H-Benzo[b]phosphindole, 5-phenyl-](/img/structure/B8115708.png)
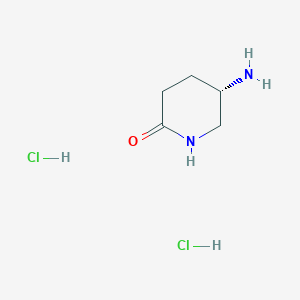
![(2R,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B8115730.png)
